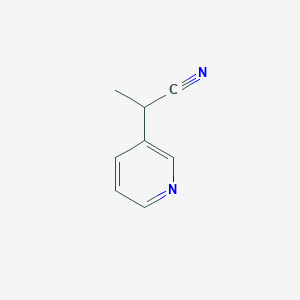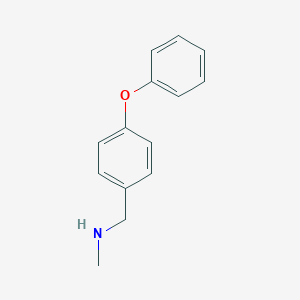
N-methyl-1-(4-phenoxyphenyl)methanamine
説明
Synthesis Analysis
The synthesis of N-methyl-1-(4-phenoxyphenyl)methanamine and related compounds involves several chemical strategies, including the use of Schiff bases reduction route and condensation reactions. For instance, molecular structures of certain derivatives have been synthesized via Schiff bases reduction route, highlighting the versatility and utility of these synthetic approaches in generating compounds with specific structural features (Ajibade & Andrew, 2021). Additionally, the compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized through a polyphosphoric acid condensation route, demonstrating a high-yielding reaction and showcasing the compound's spectroscopic characterization techniques (Shimoga, Shin, & Kim, 2018).
Molecular Structure Analysis
The molecular structure of N-methyl-1-(4-phenoxyphenyl)methanamine and its derivatives often features asymmetric units and significant intermolecular hydrogen bonding, crucial for understanding their chemical behavior. For example, certain derivatives consist of asymmetric units in orthorhombic and monoclinic crystal systems, stabilized by secondary intermolecular interactions (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, contributing to their diverse chemical properties. The reductive amination of specific precursors with N-alkylamines is a notable reaction, leading to the production of compounds distinguishable from other closely related series through analytical methods like liquid chromatography and mass spectral analysis (Deruiter, Clark, & Noggle, 1990).
Physical Properties Analysis
The physical properties, such as luminescence and nonlinear optical properties of derivatives, are significant for applications in material science. Compounds like 2-((E)-((4-((4-methoxyphenyl)ethynyl)phenyl)imino)methyl-4-((E)phenyldiazenyl)phenol have been synthesized and characterized, showing room temperature luminescence due to π* → π transition and displaying second harmonic generation (SHG) property, indicative of their potential in optical applications (Mohite, Patil-Deshmukh, & Chavan, 2020).
科学的研究の応用
Neurochemistry and Neurotoxicity
Research on the neurochemical effects and potential neurotoxicity of N-methyl-1-(4-phenoxyphenyl)methanamine (and closely related compounds) has provided insights into its action on the central nervous system. Studies have explored its acute and long-term effects, including impacts on neurotransmitter release and neuronal integrity. Investigations into the neurotoxic potential of these compounds highlight the importance of understanding their selective effects on serotonergic and dopaminergic systems, which may inform therapeutic applications and safety profiles (McKenna & Peroutka, 1990).
Cytochrome P450 Isoform Interaction
The interaction with cytochrome P450 isoforms is a critical aspect of understanding the metabolic and pharmacokinetic profiles of N-methyl-1-(4-phenoxyphenyl)methanamine. Identifying selective chemical inhibitors for these isoforms has significant implications for predicting drug-drug interactions and optimizing therapeutic efficacy. Such research contributes to the broader pharmacological characterization of new compounds (Khojasteh et al., 2011).
Potential in Psychotherapy
Explorations into the use of N-methyl-1-(4-phenoxyphenyl)methanamine-assisted psychotherapy, particularly for conditions like posttraumatic stress disorder (PTSD), highlight its potential to facilitate therapeutic processes. By enhancing sociability and empathy, it could support more effective psychotherapy sessions, underpinning the ongoing research into its clinical applications (Sessa et al., 2019).
Impact on Neurodegenerative Diseases
The implications of N-methyl-1-(4-phenoxyphenyl)methanamine research for neurodegenerative diseases are profound, particularly in understanding the environmental and chemical factors contributing to conditions like Parkinson's disease. By examining the neurotoxic effects of related compounds, scientists aim to uncover potential risk factors and mechanisms underlying these disorders, offering avenues for prevention and treatment strategies (Landrigan et al., 2005).
Safety And Hazards
特性
IUPAC Name |
N-methyl-1-(4-phenoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-11-12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBKPTGYRUSBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442434 | |
| Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(4-phenoxyphenyl)methanamine | |
CAS RN |
169943-40-2 | |
| Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

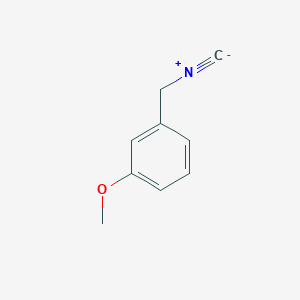
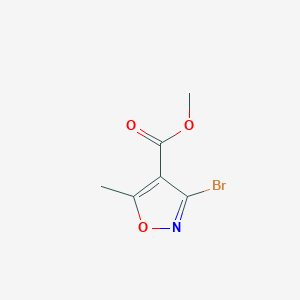


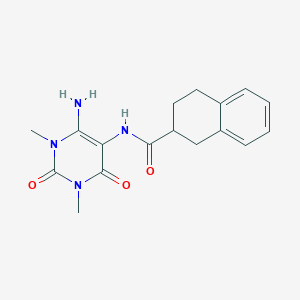


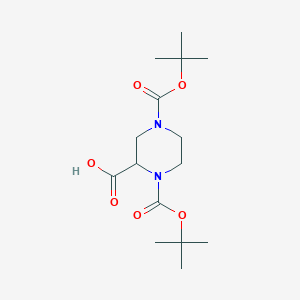


![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)
